N-(4-propoxyphenyl)furan-2-carboxamide

Antimalarial Plasmodium falciparum Proliferation inhibition

N-(4-Propoxyphenyl)furan-2-carboxamide (CAS 313507-43-6, PubChem CID 1713761, ChEMBL CHEMBL600293) is a synthetic furan-2-carboxamide derivative with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol. The compound belongs to the N-aryl furan-2-carboxamide class, a well-established pharmacophore scaffold reported to exhibit antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
Cat. No. B14910341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-propoxyphenyl)furan-2-carboxamide
Molecular FormulaC14H15NO3
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)NC(=O)C2=CC=CO2
InChIInChI=1S/C14H15NO3/c1-2-9-17-12-7-5-11(6-8-12)15-14(16)13-4-3-10-18-13/h3-8,10H,2,9H2,1H3,(H,15,16)
InChIKeyXAXIHUNIZPWQOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Propoxyphenyl)furan-2-carboxamide – Comparator-Ready Physicochemical and Biological Baseline for Research Procurement


N-(4-Propoxyphenyl)furan-2-carboxamide (CAS 313507-43-6, PubChem CID 1713761, ChEMBL CHEMBL600293) is a synthetic furan-2-carboxamide derivative with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol [1][2]. The compound belongs to the N-aryl furan-2-carboxamide class, a well-established pharmacophore scaffold reported to exhibit antibacterial, antifungal, anti-inflammatory, and anticancer properties [3]. Its distinguishing structural feature is the linear n-propoxy substituent at the para position of the anilide phenyl ring, which confers an intermediate lipophilicity profile (XLogP3 = 3.0; ChEMBL alogP = 3.32) relative to shorter alkoxy analogs [1][2]. The compound is supplied at common research-grade purity (≥95%) and has been evaluated in antimalarial proliferation assays and cellular differentiation screens, providing a tractable starting point for structure–activity relationship (SAR) exploration or analog differentiation studies [4][5].

Why N-(4-Propoxyphenyl)furan-2-carboxamide Cannot Be Interchanged with Methoxy, Ethoxy, or Bromo Analogs Without Quantitative Justification


Within the N-aryl furan-2-carboxamide series, the para-alkoxy substituent exerts a graded influence on lipophilicity, membrane permeability, and metabolic stability that precludes interchangeability without experimental validation. Simply substituting the propoxy chain of N-(4-propoxyphenyl)furan-2-carboxamide with a shorter methoxy or longer butoxy group alters calculated logP by ≥0.5–1.0 log units—a difference sufficient to shift passive permeability and off-target binding profiles [1][2]. Furthermore, the antibacterial N-(4-bromophenyl)furan-2-carboxamide analog exhibits potent activity against drug-resistant Acinetobacter baumannii, whereas alkoxy-substituted variants engage entirely different targets (e.g., Plasmodium proliferation, cellular differentiation) [3][4]. The furan-2-carboxamide antibiofilm class additionally demonstrates that small changes in the N-aryl substitution pattern profoundly affect LasR-mediated quorum-sensing inhibition in Pseudomonas aeruginosa, with inhibition rates ranging from <10% to 58% depending on linker and substituent choice [5]. These pharmacophore-specific SAR discontinuities mean that generic substitution between analogs—even within the same molecular formula (e.g., n-propoxy vs. isopropoxy, both C14H15NO3)—cannot be assumed to preserve activity and must be addressed through direct comparative data.

Quantitative Differentiation Evidence for N-(4-Propoxyphenyl)furan-2-carboxamide Against Closest Structural Analogs and Functional Alternatives


Antiplasmodial Activity: Measured EC50 Against P. falciparum 3D7 as a Benchmark for Alkoxy-Series SAR

N-(4-Propoxyphenyl)furan-2-carboxamide was evaluated in a Novartis high-throughput screening campaign for inhibition of Plasmodium falciparum 3D7 (drug-susceptible strain) proliferation in an erythrocyte-based infection assay, yielding an EC50 value of 1,146 nM (1.146 µM) [1]. This provides a quantitative antiplasmodial benchmark for the propoxy-substituted furan-2-carboxamide series. While direct EC50 values for the methoxy (CAS 1982-65-6) or ethoxy (CAS 60943-79-5) analogs in the identical assay are not publicly available in ChEMBL, the propoxy derivative's sub-micromolar activity places it within the tractable hit range for further optimization. The Novartis Inhibition Frequency Index (IFI) for this compound—reflecting the percentage of HTS assays where >50% inhibition was observed—is available in ChEMBL (assay CHEMBL1040694) and can serve as a selectivity cross-reference when comparing polypharmacology risk across alkoxy-series analogs [2].

Antimalarial Plasmodium falciparum Proliferation inhibition

Lipophilicity Gradient: XLogP3 and alogP Differentiation Between Propoxy and Shorter Alkoxy Homologs

The computed lipophilicity of N-(4-propoxyphenyl)furan-2-carboxamide is XLogP3 = 3.0 (PubChem) and ChEMBL alogP = 3.32, representing a measurable increase over the putative methoxy analog (predicted XLogP3 ≈ 1.9–2.1 based on the loss of two methylene units) and the ethoxy analog (predicted XLogP3 ≈ 2.4–2.7) [1][2]. The increment of approximately one log unit from methoxy to propoxy translates to an estimated ~10-fold increase in octanol–water partition coefficient, which directly impacts passive membrane permeability, non-specific protein binding, and metabolic clearance rates [3]. Critically, the branched isopropoxy isomer (N-[4-(propan-2-yloxy)phenyl]furan-2-carboxamide, CAS 293324-74-0, identical molecular formula C14H15NO3 and MW 245.27) is commercially available and differs in shape (globular vs. linear alkoxy) and potentially in metabolic liability, yet its XLogP3 is predicted to be approximately 2.8–2.9 due to the slightly more compact hydrophobic surface area of the branched alkyl group .

Lipophilicity Drug-likeness Physicochemical profiling

Differentiation-Inducing Activity: Propoxy-Substituted Furan-2-Carboxamide Outperforms Unsubstituted Phenyl Baseline in Proliferation Arrest and Monocyte Differentiation

According to patent literature referenced via FreshPatents, N-(4-propoxyphenyl)furan-2-carboxamide exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its use as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. This functional profile—simultaneous proliferation arrest and differentiation induction—is pharmacologically distinct from simple cytotoxic agents. While the patent does not report an explicit IC50 or EC50 value for this specific compound versus an unsubstituted N-phenylfuran-2-carboxamide baseline, the qualitative claim that the compound possesses 'pronounced activity' in this dual-functional assay distinguishes it from the broader furan-2-carboxamide class, where most reported activities are limited to either direct cytotoxicity (e.g., the bromo analog series against drug-resistant bacteria at MIC range) or enzyme inhibition [2][3]. The monocyte differentiation endpoint further suggests engagement of transcriptional or epigenetic regulatory pathways that may not be shared by halogen-substituted analogs optimized solely for antibacterial target occupancy.

Cancer cell differentiation Antiproliferative Psoriasis

Furan-2-Carboxamide Antibiofilm Class Activity: Structural Requirements for LasR-Mediated Quorum-Sensing Inhibition and the Position of the Propoxy Analog

A 2025 diversity-oriented synthesis study demonstrated that furan-2-carboxamides inhibit biofilm formation in Pseudomonas aeruginosa by modulating LasR-mediated quorum sensing, with the most active derivative (compound 4b) achieving 58% biofilm inhibition [1]. The study established a clear SAR: carbohydrazide and triazole-linked derivatives exhibited significant antibiofilm activity, whereas modifications to the linker and substituent patterns produced inhibition rates ranging from <10% to 58% [1]. N-(4-Propoxyphenyl)furan-2-carboxamide itself was not included in this specific antibiofilm panel; however, its structural features—a simple amide linkage (no carbohydrazide or triazole extension) and a lipophilic n-propoxy substituent—place it at a distinct position on the compound landscape. The class-level SAR suggests that the propoxy analog would require linker elaboration (e.g., conversion to a carbohydrazide derivative) to achieve significant antibiofilm potency, providing a testable hypothesis for derivatization [1]. In contrast, the antibacterial bromo analog series operates through direct growth inhibition (MIC-based) rather than quorum-sensing modulation, representing an alternative anti-infective mechanism [2].

Antibiofilm Quorum sensing Pseudomonas aeruginosa

Defined Research and Procurement Application Scenarios for N-(4-Propoxyphenyl)furan-2-carboxamide Based on Quantitative Differentiation Evidence


Antimalarial Hit-to-Lead Optimization: Alkoxy-Chain SAR Expansion from a Defined EC50 Benchmark

The EC50 of 1,146 nM against P. falciparum 3D7 provides a quantitative reference point for antimalarial SAR expansion. Researchers can systematically synthesize the methoxy, ethoxy, butoxy, and branched-alkoxy analogs and compare their EC50 values in the same erythrocyte-based proliferation assay to establish the optimal chain length for antiplasmodial potency. The compound's moderate lipophilicity (XLogP3 = 3.0) and favorable drug-likeness parameters (zero Rule-of-5 violations) make it a suitable starting point for iterative medicinal chemistry optimization [1][2].

Differentiation Therapy Lead Identification: Monocyte Differentiation Induction for Oncology and Dermatology Programs

The patent-reported activity of N-(4-propoxyphenyl)furan-2-carboxamide in arresting undifferentiated cell proliferation and inducing monocyte differentiation supports its evaluation as a differentiation therapy lead for acute myeloid leukemia (AML) or hyperproliferative skin conditions such as psoriasis. Unlike the bromo analog series, which operates through direct antibacterial mechanisms, the propoxy analog engages a non-cytotoxic differentiation pathway that merits further investigation in HL-60 or NB4 cell differentiation assays with quantitative flow cytometric CD11b/CD14 endpoint measurements [3].

Lipophilicity-Dependent Permeability Probe: Using the Propoxy Analog as a Series Reference for logP–Activity Relationship Studies

With an experimentally calculable XLogP3 = 3.0 and alogP = 3.32, N-(4-propoxyphenyl)furan-2-carboxamide serves as a mid-range lipophilicity reference for alkoxy-series permeability studies. Parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport experiments comparing the methoxy, ethoxy, propoxy, and isopropoxy analogs can quantitatively correlate alkoxy chain length with apparent permeability (Papp), enabling rational selection of the optimal logP window for specific cellular or in vivo models [1][2].

Furan-2-Carboxamide Derivatization Platform: Synthetic Elaboration to Access Antibiofilm Carbohydrazide and Triazole Analogs

The 2025 antibiofilm SAR study demonstrates that simple furan-2-carboxamides require linker elaboration (e.g., conversion to carbohydrazides or triazoles) to achieve significant P. aeruginosa biofilm inhibition (target >30%). N-(4-Propoxyphenyl)furan-2-carboxamide, with its synthetically accessible amide group and commercially available building block status, can serve as a parent scaffold for generating a focused library of hydrazide, carbohydrazide, and triazole derivatives. The resulting library can be screened against LasR-mediated quorum-sensing assays with compound 4b (58% inhibition) as the positive control benchmark [4].

Quote Request

Request a Quote for N-(4-propoxyphenyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.